3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
CAS No.:
Cat. No.: VC14452314
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol
* For research use only. Not for human or veterinary use.
![3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine -](/images/structure/VC14452314.png)
Specification
Molecular Formula | C6H3Cl2N3 |
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Molecular Weight | 188.01 g/mol |
IUPAC Name | 3,6-dichloro-2H-pyrazolo[4,3-c]pyridine |
Standard InChI | InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |
Standard InChI Key | PHRKUMZOBIWJBZ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=CC2=C(NN=C21)Cl)Cl |
Introduction
Structural and Chemical Properties
The molecular framework of 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine consists of a bicyclic system where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Chlorine atoms occupy the 3- and 6-positions, conferring distinct electronic and steric properties. Key physicochemical parameters extrapolated from analogous compounds include:
The presence of two chlorine atoms enhances the compound’s lipophilicity compared to monosubstituted analogs, potentially improving membrane permeability in biological systems. Spectroscopic data (e.g., ¹H NMR) for closely related compounds suggest characteristic peaks for aromatic protons in the δ 7.5–8.5 ppm range, with downfield shifts attributable to electron-withdrawing chlorine substituents .
Synthetic Methodologies
Cyclocondensation of Dichloronicotinaldehyde Derivatives
A validated route to 6-chloro-1H-pyrazolo[4,3-c]pyridine involves the reaction of 4,6-dichloronicotinaldehyde with hydrazine hydrate in 1,2-dimethoxyethane (DME) at 75°C for 16 hours, yielding the target compound in 53.4% isolated yield . For 3,6-dichloro derivatives, this method could be adapted by introducing a chlorine atom at the 3-position through electrophilic substitution or by selecting appropriately pre-functionalized starting materials.
Representative Reaction Scheme:
Post-Functionalization Strategies
Late-stage chlorination using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) could introduce the second chlorine at position 3. For example, 6-chloro-1H-pyrazolo[4,3-c]pyridine may undergo directed ortho-metalation followed by quenching with a chlorine source to install the 3-chloro substituent.
Pharmacological and Biomedical Applications
Antimicrobial Activity
Pyrazolo[4,3-c]pyridine derivatives exhibit notable activity against Mycobacterium tuberculosis (MTB). In a study of 40 analogs, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide demonstrated an IC₅₀ of 21.8 µM against MTB pantothenate synthetase and a minimum inhibitory concentration (MIC) of 26.7 µM . The dichloro variant’s enhanced electron deficiency may improve target binding via halogen bonding interactions.
Kinase Inhibition
Structural analogs of 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine have been explored as kinase inhibitors due to their ability to occupy adenine-binding pockets. The chloro substituents likely modulate solubility and selectivity profiles, though specific data for this compound remain unpublished.
Hazard | Precautionary Measures |
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Skin/Eye Irritation (H315, H319) | Use PPE; avoid direct contact |
Respiratory Tract Irritation (H335) | Employ fume hoods |
Acute Toxicity (H302) | Follow proper disposal protocols |
Storage recommendations include protection from light and moisture, with ideal conditions at room temperature in sealed containers .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to install both chlorine atoms efficiently.
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Biological Screening: Evaluating antiproliferative, antiviral, and anti-inflammatory activities.
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Computational Modeling: Predicting binding affinities for targets like EGFR or ALK kinases.
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